Product packaging for Citral dimethyl acetal(Cat. No.:CAS No. 7549-37-3)

Citral dimethyl acetal

Cat. No.: B1237989
CAS No.: 7549-37-3
M. Wt: 198.30 g/mol
InChI Key: ZSKAJFSSXURRGL-LUAWRHEFSA-N
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Description

Historical Context and Evolution of Acetal (B89532) Chemistry

The concept of using protecting groups to mask the reactivity of certain functional groups is a cornerstone of multi-step organic synthesis. wikipedia.orgnumberanalytics.com While the idea emerged in the early days of organic chemistry, the systematic development and application of protecting groups, including acetals, became a standard and indispensable tool in the mid-20th century. numberanalytics.com Acetals are formed when an aldehyde or ketone reacts with an alcohol, converting the carbonyl group into a geminal-diether. testbook.com This transformation is crucial because it allows chemists to perform reactions on other parts of a complex molecule without unintended side reactions at the carbonyl site. wikipedia.orgnumberanalytics.com

Initially, the primary role of acetals was simply to serve as a protective shield for aldehydes and ketones. jst.go.jppearson.com They are notably stable under basic and nucleophilic conditions, which are common in many synthetic transformations, and can be easily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. wikipedia.orgnumberanalytics.com The development of various acetal-forming strategies, including the use of diols like ethylene (B1197577) glycol to form more stable cyclic acetals, expanded the synthetic chemist's toolkit. numberanalytics.comnumberanalytics.com

Over the years, the role of acetals has evolved beyond mere protection. Research has demonstrated their utility as synthetic equivalents of carbonyl groups in various addition reactions, significantly broadening the scope of acetal chemistry. jst.go.jp This evolution from a passive protective unit to an active participant in chemical transformations highlights the dynamic nature of synthetic organic chemistry and the continuous search for more efficient and selective methodologies.

Contemporary Significance in Chemical Research and Industry

Citral (B94496) dimethyl acetal is a versatile compound with significant applications in both industrial manufacturing and chemical research. Its stability and pleasant, mild citrus aroma make it a valuable ingredient in several sectors. pellwall.comchemimpex.com

Fragrance and Cosmetics Industries : The primary commercial application of citral dimethyl acetal is in the formulation of perfumes, soaps, lotions, and other personal care products. deascal.comchemimpex.com Unlike citral, which has a strong and sometimes harsh lemon scent, the dimethyl acetal offers a milder, more natural, and greener citrus-verbena note. pellwall.comspecialchem.comiff.com Its enhanced stability and substantivity (lasting for over 48 hours) ensure a consistent and long-lasting fragrance profile in consumer products. deascal.comspecialchem.com It is frequently used as a top-note modifier in delicate floral and green-citrus fragrance compositions. pellwall.com

Flavor Industry : It is employed as a flavoring agent in various food products to impart a lemon-like taste. chemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound, finding no safety concerns at then-current levels of intake when used as a flavoring agent. nih.gov

Organic Synthesis : In the realm of research and development, this compound serves as a valuable intermediate and building block for the synthesis of other complex molecules. chemimpex.comchemimpex.com Its protected aldehyde group allows for selective reactions at the double bonds within its structure. It is utilized as a precursor in the synthesis of a variety of other valuable chemicals, including those for the agrochemical and pharmaceutical industries. chemimpex.comchemimpex.com The acetal functional group can undergo various chemical reactions, providing pathways for innovative product development. chemimpex.com

The table below summarizes the key industrial applications of this compound.

Industrial Applications of this compound
Industry Application Description of Use Citations
Fragrance & Cosmetics Perfuming Agent, Fragrance Modifier Used in perfumes, lotions, soaps, and shampoos for its mild, stable, and long-lasting citrus-green aroma. It modifies and enhances fragrance profiles. deascal.compellwall.comchemimpex.comspecialchem.com
Flavor Flavoring Agent Incorporated into food products to provide a fresh, lemon-like flavor. nih.govchemimpex.com
Pharmaceuticals Chemical Intermediate Serves as a starting material or building block in the multi-step synthesis of pharmaceutical compounds. chemimpex.comchemimpex.com
Agrochemicals Chemical Intermediate Used in the synthesis of active ingredients for agricultural products. chemimpex.com

Identification of Key Research Gaps and Future Directions

Despite its established use, particularly in the fragrance industry, there are several areas where further research on this compound could yield significant advancements.

Advanced Synthetic Applications : While its role as a chemical intermediate is recognized, the full synthetic potential of this compound remains underexplored. chemimpex.comchemimpex.com Current literature primarily focuses on its synthesis and fragrance applications. A key research gap exists in utilizing the acetal group not just as a protecting group, but as a reactive handle in novel transformations. Future research could explore its participation in asymmetric catalysis, cycloaddition reactions, or as a precursor for complex polycyclic natural product synthesis, moving beyond its current role as a simple building block.

Green and Catalytic Synthesis : The traditional synthesis of this compound involves acid catalysis. deascal.com There is an opportunity to develop more sustainable and efficient synthetic methods. Future research could focus on employing solid acid catalysts, biocatalysis, or flow chemistry processes to improve yield, reduce waste, and minimize energy consumption. Investigating non-acidic acetalization methods could also be beneficial, especially for integrating the synthesis into pathways involving acid-sensitive molecules. chemistryviews.org

Material Science and Polymer Chemistry : The application of this compound is currently concentrated in the fragrance and flavor sectors. Its potential use in material science is a significant research gap. Given its terpene-based structure, it could be investigated as a monomer or a modifying agent for the creation of new biodegradable polymers or functional materials. Its pleasant scent could be incorporated into polymers for applications in active packaging or scented plastics.

Elucidation of Bioactivity : Citral, the parent compound, is known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov While this compound is used as an intermediate for pharmaceuticals, its own intrinsic bioactivity is not well-documented in publicly available research. A future direction would be to systematically screen this compound for various biological activities, which could open up new applications in a pro-drug or therapeutic context.

The table below outlines some key properties of this compound.

Physicochemical Properties of this compound
Property Value Citations
Chemical Formula C₁₂H₂₂O₂ iff.com
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid directpcw.com
Odor Mild, citrus, green, verbena note pellwall.comspecialchem.com
Density 0.89 g/mL at 25 °C
Boiling Point 105-106 °C at 10 mmHg
Refractive Index n20/D 1.454
Flash Point 82 °C (closed cup) directpcw.com
CAS Number 7549-37-3 iff.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1237989 Citral dimethyl acetal CAS No. 7549-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7549-37-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9-

InChI Key

ZSKAJFSSXURRGL-LUAWRHEFSA-N

SMILES

CC(=CCCC(=CC(OC)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C\C(OC)OC)/C)C

Canonical SMILES

CC(=CCCC(=CC(OC)OC)C)C

boiling_point

105.00 to 106.00 °C. @ 10.00 mm Hg

density

0.881-0.893

Other CAS No.

75128-98-2
7549-37-3

physical_description

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

citral dimethyl acetal

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Citral Dimethyl Acetal

Conventional Acetalization Processes for Aldehydes

The traditional and most common method for synthesizing citral (B94496) dimethyl acetal (B89532) is through the acid-catalyzed reaction of citral with methanol (B129727). This process is a classic example of acetal formation from an aldehyde.

Acid-Catalyzed Formation from Citral and Methanol

The synthesis of citral dimethyl acetal is typically achieved via the acetalization of citral using methanol in the presence of an acid catalyst. This reaction proceeds through a two-step mechanism. Initially, the aldehyde group of citral is protonated by the acid catalyst, which increases its electrophilicity. youtube.comacs.org Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a hemiacetal intermediate. youtube.compressbooks.pub Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. youtube.compressbooks.pub A second molecule of methanol then attacks this carbocation, and after deprotonation, the final product, this compound, is formed. youtube.com

Commonly employed acid catalysts for this process include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TSA). usim.edu.my Industrial production often involves the continuous addition of citral and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product.

Table 1: Conventional Acid Catalysts in Acetalization

Catalyst Substrate Key Findings Reference
p-Toluenesulfonic acid Citral and Ethylene (B1197577) Glycol Catalyst used for preparing citral ethylene glycol acetal. researchgate.net
Sulfuric Acid Citronellal (B1669106) and p-Methane-3,8-diol Produced p-methane-3,8-diol citronellal acetal with a 74% yield. usim.edu.my

Strategies for Water Removal in Equilibrium Reactions

Acetalization is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield of the acetal. rsc.orgresearchgate.netlibretexts.org To overcome this, several strategies are employed to remove water from the reaction mixture and drive the reaction to completion.

One of the most common methods is azeotropic distillation . researchgate.net An organic solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is added to the reaction mixture. mdpi.com As the reaction proceeds, the water-solvent azeotrope is distilled off, effectively removing water and shifting the equilibrium towards the product side. researchgate.net

Another strategy is the use of dehydrating agents . Chemical agents that react with or absorb water can be added to the reaction. Anhydrous salts like anhydrous sodium sulfate (B86663) are frequently used for this purpose. google.com Orthoesters, such as trimethyl orthoformate, can also be used as they react with water to form an ester and an alcohol, thus removing water from the system. organic-chemistry.org

The use of molecular sieves or other porous materials can also facilitate water removal. researchgate.net These materials have porous structures that can trap water molecules, aiding in driving the equilibrium towards the formation of the acetal. researchgate.net

Advanced Catalytic Approaches

To improve the efficiency, selectivity, and environmental friendliness of this compound synthesis, advanced catalytic methods have been developed. These include homogeneous, heterogeneous, and more recently, organocatalytic and photocatalytic approaches.

Homogeneous Catalysis in Acetal Synthesis

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity. mdpi.com Besides traditional mineral and organic acids, other homogeneous systems have been explored for acetal synthesis. For instance, ionic liquids (ILs) with acidic properties have been shown to be effective catalysts. mdpi.com These catalysts can sometimes be recovered and reused, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org

Pincer complexes, a type of organometallic complex, have also been investigated in catalysis, although their direct application to this compound synthesis is less documented. mdpi.com These complexes are known for their stability and ability to facilitate a variety of chemical transformations. mdpi.com

Table 2: Examples of Homogeneous Catalysts in Acetalization

Catalyst Type Example Catalyst Application Key Advantage Reference
Organic Acid p-Toluenesulfonic acid Acetalization of glycerol (B35011) with acetaldehyde High yield (90%) with minimized water content. mdpi.com
Ionic Liquid [BPy]HSO₄ Acetalization of furfural (B47365) with glycerol High yield under mild conditions (25°C). rsc.org

Heterogeneous Catalysis: Design and Application of Solid Acids, Zeolites, and Modified Carbons

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness and environmental impact. mdpi.comresearchgate.net

Solid Acids: A wide range of solid acid catalysts have been developed for acetalization. These include:

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. rsc.orgfrontiersin.org Zeolites like H-Beta and MMT-K10 have been used for acetalization reactions, demonstrating good yields and selectivity. frontiersin.orgextrica.com The shape selectivity of zeolites can also influence the product distribution.

Heteropolyacids (HPAs): HPAs, such as tungstosilicic acid, are highly acidic and can be supported on various materials like silica (B1680970), bentonite, or activated carbon to create robust and reusable catalysts. mdpi.comscirp.orgnih.gov Supported HPAs have shown high catalytic activity in the synthesis of various acetals. nih.gov

Sulfonic Acid-Functionalized Materials: Materials like sulfonic acid-functionalized metal-organic frameworks (MOFs) and resins (e.g., Amberlyst) have been successfully employed as solid acid catalysts for acetalization. rsc.orgfrontiersin.org

Modified Carbons: Activated carbons can be functionalized to act as supports for acidic catalysts, providing a high surface area and stable platform. nih.gov

The design of these catalysts focuses on creating strong acid sites that are accessible to the reactants while ensuring the stability and reusability of the catalyst.

Table 3: Performance of Various Heterogeneous Catalysts in Acetalization Reactions

Catalyst Reactants Conversion/Yield Selectivity Reference
H-Beta Zeolite Glycerol & Benzaldehyde - - extrica.com
Amberlyst-36 Glycerol & Acetone >62% Glycerol Conversion - frontiersin.org
PW4-K-6 (HPW on KIT-6) Glycerol & Citral 89% Glycerol Conversion 75% to 5-membered ring acetal mdpi.com

Organocatalysis and Photocatalysis in Mild Conditions

In recent years, there has been a growing interest in developing greener and milder catalytic systems.

Organocatalysis: This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic metals. researchgate.net For acetalization, organocatalysts like Schreiner's thiourea (B124793) have been used. ymerdigital.com N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have shown promise in various organic transformations. researchgate.net These catalysts operate under mild conditions and are often more environmentally benign. researchgate.net

Photocatalysis: This emerging field uses light to drive chemical reactions. rsc.orgrsc.org For acetal synthesis, photocatalysts such as Eosin Y and thioxanthenone have been employed. ymerdigital.comrsc.org These reactions can often be carried out at room temperature using inexpensive light sources like household lamps, representing a green and energy-efficient alternative to traditional heating methods. ymerdigital.comrsc.orgrsc.org The mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst upon irradiation. rsc.org

These advanced methods offer promising alternatives to conventional acid catalysis, with potential benefits in terms of milder reaction conditions, improved selectivity, and reduced environmental impact.

Green Chemistry Principles and Sustainable Synthetic Routes

In alignment with the growing emphasis on environmental stewardship, the synthesis of this compound has been a subject of green chemistry initiatives. These efforts focus on minimizing waste, using renewable resources, and employing safer chemical processes.

A primary green principle applied to this synthesis is the use of renewable feedstocks. Citral is naturally abundant in the essential oils of several plants, including lemon grass (Cymbopogon citratus), lemon myrtle, and Litsea citrata. Utilizing citral extracted from these botanical sources positions the synthesis within a sustainable framework, moving away from petrochemical origins. rsc.orggreenchemistry-toolkit.org

The quest for greener synthetic routes has also led to the development and use of environmentally benign catalysts. Traditional industrial syntheses often rely on homogeneous strong acids like p-toluenesulfonic acid or sulfuric acid. usim.edu.myresearchgate.net While effective, these catalysts are corrosive and present challenges in separation from the reaction mixture, leading to environmental concerns. usim.edu.my To overcome these issues, significant research has focused on heterogeneous solid acid catalysts, which are easily recoverable and reusable. Examples of such greener catalysts include:

Natural Kaolin: This efficient, cost-effective, and eco-friendly heterogeneous catalyst has been successfully used for the chemoselective synthesis of acyclic acetals. ymerdigital.com

Strong Acidic Sulfonic Resins: These resins serve as reusable catalysts that promote high conversion rates under milder conditions compared to traditional acids. gychbjb.com

Heteropolyacids: Compounds like H₃PW₁₂O₄₀ immobilized on supports such as KIT-6 mesoporous silica have shown high activity and stability in the acetalization of citral with glycerol, a pathway analogous to dimethyl acetal formation. mdpi.com

Photocatalytic Methods: Innovative approaches using photo-organocatalysts, such as Eosin Y with green LED light, represent a mild and fast method for acetal synthesis, aligning with green chemistry principles. usim.edu.myymerdigital.com

These advancements aim to create more efficient, less hazardous, and economically viable processes for producing this compound. ymerdigital.comscispace.com

Elucidation of Reaction Mechanisms

The formation of this compound from citral and methanol is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The process occurs in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.

Detailed Steps of Hemiacetal and Acetal Formation

The generally accepted mechanism for acid-catalyzed acetalization proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of citral by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

Deprotonation to Form Hemiacetal: The catalyst's conjugate base (A⁻) removes a proton from the oxonium ion, regenerating the acid catalyst and forming a neutral hemiacetal intermediate. This step is a rapid equilibrium.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). mdpi.com

Elimination of Water: The departure of a water molecule from the protonated hemiacetal generates a resonance-stabilized carbocation (an oxocarbenium ion). mdpi.com

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

Final Deprotonation: A final deprotonation step yields the stable this compound and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

Throughout this process, water is produced as a by-product. To drive the reaction equilibrium toward the formation of the acetal, this water is typically removed from the reaction mixture, often by azeotropic distillation using a solvent like benzene or cyclohexane (B81311).

Influence of Catalysts on Reaction Kinetics and Thermodynamics

The choice of catalyst is critical as it significantly influences the rate (kinetics) and position of equilibrium (thermodynamics) of the acetalization reaction.

Homogeneous Catalysts: Strong mineral acids (e.g., H₂SO₄) and organic acids (e.g., p-toluenesulfonic acid, PTSA) are effective homogeneous catalysts that accelerate the reaction by efficiently protonating the carbonyl group. usim.edu.my However, their corrosive nature and the difficulty in separating them from the product stream are significant drawbacks. usim.edu.my

Heterogeneous Catalysts: Solid acid catalysts offer a significant advantage in terms of process sustainability. Because they exist in a different phase from the reactants and products, they can be easily separated by filtration and are often reusable over multiple cycles without a significant loss of activity. mdpi.com This simplifies the purification process and reduces waste. The reaction rate when using heterogeneous catalysts is often dependent on factors like the catalyst's surface area, pore size, and the density of acid sites.

The table below summarizes findings from various studies on catalysts used in citral acetal synthesis, providing insight into their comparative performance.

Catalyst TypeSpecific CatalystReactantsKey Reaction ConditionsNoteworthy Finding
Homogeneous Acid p-Toluenesulfonic acid (PTSA)Citral, Ethylene GlycolHeating with benzene for azeotropic water removal. A traditional and effective but corrosive catalyst requiring neutralization steps. usim.edu.my
Heterogeneous Resin Strong Acidic Sulfonic ResinCitral, EthanolCitral:Ethanol ratio 1:5; 11% catalyst mass; ~6 hours. Good conversion with the benefit of catalyst reusability and milder reaction conditions.
Heterogeneous Composite PhSO₃H/Na₂SO₄·CaSO₄Citral, Anhydrous EthanolMolar ratio Citral:Ethanol:Acid = 1:4.5:0.0275; 80°C; 1.5 hours. Achieves high yield (93-94%) and purity (96%) with a fast reaction time.
Heterogeneous Supported Acid H₃PW₁₂O₄₀ on KIT-6 (PW4-K-6)Citral, Glycerol100°C; Glycerol:Citral molar ratio 1:2.25; 5 hours. mdpi.comCatalyst showed high activity and stability, being reusable for at least five cycles with minimal loss of efficiency. mdpi.com

This table presents data for the synthesis of various citral acetals to illustrate catalyst performance, as the principles are directly transferable to this compound synthesis.

Stereochemical Control and Isomerism in Synthesis

The topic of stereochemistry in the synthesis of this compound is directly linked to the isomeric nature of its precursor, citral. Citral is not a single compound but a mixture of two geometric isomers (diastereomers) about the C2-C3 double bond.

Geranial (trans- or E-isomer): This isomer has the -CHO group and the longer chain on opposite sides of the double bond. It is often noted as having the stronger lemon aroma.

Neral (B7780846) (cis- or Z-isomer): In this isomer, the -CHO group and the longer chain are on the same side of the double bond. Its aroma is typically described as less intense and sweeter.

Commercial citral is almost always a mixture of these two isomers. The acetalization reaction with methanol occurs at the aldehyde functional group and does not typically affect the geometry of the existing carbon-carbon double bonds in the molecule. Consequently, if the starting material is a mixture of geranial and neral, the resulting this compound will also be a mixture of the corresponding E- and Z-isomers.

For example, a common commercial form of this compound consists of approximately 70% geranial dimethyl acetal (the E-isomer) and 30% neral dimethyl acetal (the Z-isomer). pellwall.com This indicates that the synthesis is not stereoselective with respect to the C2-C3 double bond; it largely preserves the isomeric ratio of the starting citral. Achieving a specific isomer of this compound would first require the challenging separation of the geranial and neral isomers from the natural mixture before carrying out the acetalization reaction.

Chemical Reactivity and Transformation of Citral Dimethyl Acetal

Hydrolytic Stability and Pathways

The stability of the acetal (B89532) group is a key characteristic of citral (B94496) dimethyl acetal, influencing its application, particularly in fragrances and flavors where a slow release of the parent aldehyde, citral, may be desirable. usim.edu.mygoogle.com

Acid-Catalyzed Hydrolysis and Kinetic Studies

The hydrolysis of citral dimethyl acetal to its parent compound, citral, and methanol (B129727) is readily achieved under acidic conditions. inchem.orgchemistrysteps.com This reaction is a reversible process, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.com The mechanism involves the protonation of one of the oxygen atoms of the acetal by an acid catalyst. This initial step makes the alkoxy group a good leaving group. Subsequently, the other oxygen atom expels the leaving group, leading to the formation of an oxonium ion. This electrophilic intermediate is then attacked by a water molecule, and after deprotonation, a hemiacetal is formed. A similar sequence of protonation and elimination of the second alkoxy group results in the formation of a protonated aldehyde, which upon deprotonation yields the final aldehyde product, citral.

Kinetic studies have shown that the rate of hydrolysis is dependent on the acidity of the medium. masterorganicchemistry.com For instance, the hydrolysis rate of acetals is significantly faster under stronger acidic conditions compared to milder acidic environments like a pH 5 buffer. nih.gov The stability of the carbocation intermediate formed during the reaction plays a crucial role in determining the rate of hydrolysis. masterorganicchemistry.com

Influence of Environmental Conditions on Hydrolysis

Environmental factors, particularly pH and temperature, significantly influence the rate of hydrolysis of this compound. The hydrolysis is catalyzed by acid, meaning that a lower pH will result in a faster reaction rate. masterorganicchemistry.com In fact, the silica (B1680970) substrates used in reversed-phase HPLC columns can be acidic enough to cause rapid hydrolysis of acetals, necessitating the use of a basic modifier in the mobile phase to prevent this during analysis. coresta.org

Temperature also plays a critical role. An increase in temperature generally leads to an increase in the reaction rate, including the rate of hydrolysis. This is a common principle in chemical kinetics, where higher temperatures provide the molecules with more energy to overcome the activation energy barrier of the reaction.

Derivatization and Chemical Modification

The presence of both olefinic bonds and an acetal functional group in this compound allows for a variety of chemical modifications to produce a range of derivatives with potentially new and useful properties.

Reactions at Olefinic Bonds (e.g., Oxidation, Reduction)

The two carbon-carbon double bonds in the structure of this compound are susceptible to various reactions, including oxidation and reduction. While the acetal group is generally stable to many oxidizing and reducing agents, the olefinic bonds can be selectively targeted. organic-chemistry.org

Oxidation of the double bonds can lead to the formation of epoxides. For example, the thermal oxidation of citral with m-chloroperoxybenzoic acid results in the formation of the corresponding 6,7-epoxy derivative. researchgate.net Photochemical epoxidation with hydrogen peroxide can also yield epoxy derivatives. researchgate.net

Reduction of the olefinic bonds can be achieved through hydrogenation. The selective hydrogenation of the conjugated double bond (C=C) in the presence of the isolated double bond and the acetal group is a key transformation. Studies on the hydrogenation of citral have shown that the choice of catalyst and reaction conditions can influence the selectivity towards the reduction of either the C=C or the C=O bond (in the parent aldehyde). asianpubs.org For instance, platinum-based catalysts have been investigated for the selective hydrogenation of citral, where the reaction can lead to the formation of citronellal (B1669106) (from reduction of the conjugated C=C bond) or geraniol (B1671447) and nerol (B1678202) (from reduction of the aldehyde group). core.ac.uk While these studies are on citral itself, the principles can be extended to its acetal derivatives, where the acetal group acts as a protecting group for the aldehyde functionality.

Transformation of the Acetal Functional Group (e.g., Deprotection, Transacetalization)

The acetal group in this compound serves as a protecting group for the aldehyde functionality of citral. This protection can be reversed through deprotection, which is essentially the hydrolysis of the acetal back to the aldehyde under acidic conditions. usim.edu.myorganic-chemistry.org Various methods have been developed for the deprotection of acetals, often employing mild acidic conditions to avoid unwanted side reactions with other sensitive functional groups in the molecule. organic-chemistry.org For example, bismuth nitrate (B79036) pentahydrate has been used for the chemoselective deprotection of acetals. organic-chemistry.org

Transacetalization is another important reaction of the acetal group. This process involves the reaction of an acetal with an alcohol in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. tandfonline.com This reaction is particularly useful for synthesizing different acetal derivatives from a common precursor. For instance, this compound can react with other alcohols, such as borneol, to form new acetals like citral dibornyl acetal. google.com This process is driven by the removal of the more volatile alcohol (methanol in this case) from the reaction mixture. tandfonline.com

Synthesis of Novel Derivatives (e.g., Cyclic Acetals, Bornyl Acetals)

The reactivity of citral and its dimethyl acetal has been exploited to synthesize a variety of novel derivatives with potential applications in fragrances, flavors, and other fields. usim.edu.mygoogle.com

Cyclic Acetals: Citral can react with diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid to form cyclic acetals. researchgate.net The formation of these cyclic acetals involves the removal of water, often through azeotropic distillation, to drive the reaction to completion. These cyclic derivatives, such as citral propylene glycol acetal, are also used in the fragrance and cosmetics industries. usim.edu.my

Bornyl Acetals: A specific example of a novel derivative is citral dibornyl acetal, which can be synthesized through the transacetalization of this compound with borneol. google.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves distilling off the methanol formed during the reaction. google.com

The synthesis of these and other derivatives highlights the versatility of this compound as a starting material for creating new molecules with tailored properties.

Chemoselective Transformations and Protecting Group Applications

This compound serves as a valuable intermediate in organic synthesis, primarily by acting as a protecting group for the reactive aldehyde functionality of citral. This protection allows for selective chemical transformations to be carried out on the carbon-carbon double bonds of the molecule without interference from the aldehyde. The acetal group is stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents, which makes it an effective shield for the otherwise reactive aldehyde. organic-chemistry.orggoogle.com

The formation of this compound from citral is an acid-catalyzed reaction, typically involving methanol and an orthoformate, which acts as a water scavenger to drive the reaction to completion. google.com This protection strategy is crucial for the synthesis of various derivatives of citral, where modifications of the double bonds are desired. google.com

Once the desired transformations on the carbon skeleton are complete, the aldehyde can be regenerated by acid-catalyzed hydrolysis of the acetal. organic-chemistry.orgmdpi.com The ease of both formation and removal makes the dimethyl acetal an efficient protecting group in multi-step syntheses.

Table 1: Formation of this compound

ReactantsCatalystSolventReaction ConditionsReference
Citral, Trimethyl orthoformatep-Toluenesulfonic acidOrganic solventReflux at 60-90 °C google.com

A key application of this protective strategy is in the chemoselective modification of the double bonds of citral. For instance, the cyclopropanation of the double bonds can be achieved while the aldehyde is protected as a dimethyl acetal. google.com This allows for the synthesis of cyclopropane (B1198618) derivatives of citral, which are of interest in the fragrance industry. google.comgoogleapis.com The Simmons-Smith reaction, for example, can be employed for this transformation. google.com Although specific yields for the cyclopropanation of this compound are not extensively reported, the principle of protecting the aldehyde to selectively react at the C=C double bonds is a well-established synthetic strategy. google.commarquette.edu

The selective hydrogenation of the α,β-unsaturated double bond of the citral skeleton to produce citronellal is another important transformation. While this is often performed on citral directly under specific catalytic conditions, the protection of the aldehyde group as a dimethyl acetal would allow for a different substrate in hydrogenation reactions, potentially leading to different selectivity profiles or allowing the use of a wider range of reducing agents that might otherwise affect the aldehyde. google.comresearchgate.net

The deprotection of the acetal to regenerate the aldehyde is typically carried out under acidic conditions. Various Lewis acids have been shown to be effective catalysts for this transformation, offering mild conditions and high yields.

Table 2: Deprotection of this compound

SubstrateCatalystSolventReaction ConditionsYieldReference
This compoundBi(OTf)3·xH2O (0.1 mol%)THF/H2O (4:1 v/v)Not specifiedNot specified mdpi.com
This compoundBiI3 (1 mol%)H2ONot specifiedNot specified mdpi.com

Furthermore, the acetal group in citral derivatives can be retained in the final product. google.comusim.edu.my In the fragrance industry, for example, this compound itself is used as a fragrance ingredient. usim.edu.mysynarome.comiff.com It possesses a milder, more natural lemon and verbena-like odor compared to citral itself. synarome.comiff.com The acetal can slowly hydrolyze over time in the presence of moisture, gradually releasing the potent aroma of citral, leading to a long-lasting fragrance effect. google.comgoogleapis.com

Chemical Compounds Mentioned

Role As a Chemical Intermediate in Complex Organic Synthesis

Building Block in the Construction of Functional Molecules

The utility of citral (B94496) dimethyl acetal (B89532) in organic synthesis stems from its dual functionality: the protected aldehyde and the two carbon-carbon double bonds. This structure makes it a valuable starting material or intermediate for creating a variety of functionalized molecules. The acetal group offers stability under conditions that would typically affect a free aldehyde, such as in alkaline environments or during certain catalytic reactions, and it can be easily hydrolyzed back to the aldehyde when needed.

Citral dimethyl acetal serves as a key building block in the synthesis of certain agrochemicals and pharmaceuticals. chemimpex.com Its specific reactivity and structural features are leveraged to construct more complex molecular architectures required for biologically active compounds. In pharmaceutical research, it is employed as a valuable intermediate in the development of new drug substances. chemimpex.com The incorporation of the terpenoid backbone from this compound can be a crucial step in building the final active molecule. Similarly, in the agrochemical sector, it functions as an essential component in the synthesis of specialized products. chemimpex.com

A primary role of this compound is to act as a more stable precursor to other important chemical intermediates. chemimpex.com Citral itself is a fundamental intermediate for producing high-value compounds like ionones, methyl ionones, and vitamins A and E. researchgate.net However, citral's aldehyde group is highly reactive and unstable, particularly in the presence of air, light, and alkalis. By converting citral to this compound, the aldehyde is protected, creating a more stable compound that is easier to handle and store.

This stable intermediate can then be used in subsequent reactions. For instance, it can undergo reactions at its double bonds before the aldehyde is regenerated. It is also used to synthesize other acetals, such as citral dibornyl acetal derivatives, by reacting it with other alcohols like borneol under catalytic conditions. google.com This transacetalization allows for the creation of novel intermediates with specific desired properties for applications in organic chemistry and medicine. google.com

Intermediate in Agrochemical and Pharmaceutical Synthesis

Industrial-Scale Production and Process Optimization

The industrial production of this compound is primarily achieved through the acid-catalyzed acetalization of citral with methanol (B129727). deascal.com The process involves reacting citral with an excess of methanol in the presence of an acid catalyst to form the dimethyl acetal and water. To drive the reaction equilibrium towards the product, the water formed is continuously removed, often through azeotropic distillation using a water-carrying agent like cyclohexane (B81311) or toluene. gychbjb.com

Process optimization focuses on maximizing yield and purity while minimizing reaction time, energy consumption, and environmental impact. Key areas of research include the development of more efficient and reusable catalysts.

Several catalytic systems have been developed and optimized for industrial use:

Supported Strong Acid Catalysts: One highly efficient method involves using a composite supported strong acid, such as benzenesulfonic acid on a mixed sodium sulfate (B86663) and calcium sulfate support (PhSO₃H/Na₂SO₄·CaSO₄). google.com This system allows for a fast, one-step reaction with high yields.

Strong Acidic Sulfonic Resins: These solid acid catalysts are also employed for the synthesis. gychbjb.com They offer the advantage of being easily separable from the reaction mixture and can be reused for multiple cycles without a significant drop in catalytic activity, making the process more economical and environmentally friendly. gychbjb.com

Traditional Acid Catalysts: Acids like p-toluenesulfonic acid are also used effectively, particularly in laboratory-scale and specialized syntheses. researchgate.netgoogle.comresearchgate.net

The table below summarizes and compares optimized conditions for different industrial synthesis methods for related acetals, which are indicative of the process for this compound.

Catalyst SystemKey Reaction ConditionsReported Yield/PurityAdvantages
Composite Supported Strong Acid (for Citral Diethyl Acetal)Molar Ratio (Citral:Ethanol:Acid) = 1:4-5:0.025-0.030 Temp: 80°C Time: 1.5 hoursYield: 93-94% Purity: 96%Fast reaction, high yield and purity, simple process.
Strong Acidic Sulfonic Resin (for Citral Diethyl Acetal)Molar Ratio (Citral:Ethanol) = 1:5 Catalyst: 11% of citral mass Agent: Cyclohexane Time: 6 hoursGood conversionMilder conditions, reusable catalyst, lower environmental impact. gychbjb.com
p-Toluenesulfonic Acid (for Citral Dibornyl Acetal from CDA)Catalyst: 0.2-0.8% of citral mass Solvent: Chloroform or Toluene Temp: 62-68°C Time: 4-12 hoursNot specifiedMild reaction conditions, readily available catalyst. google.com

After the reaction, the catalyst is neutralized or filtered out. The crude product is then purified, typically through vacuum distillation, to separate the final this compound from unreacted starting materials and byproducts. researchgate.netgoogle.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for separating citral (B94496) dimethyl acetal (B89532) from complex matrices and assessing its purity. Gas chromatography, in particular, is a powerful tool for this purpose.

Gas Chromatography (GC) and Coupled Techniques (GC-MS, GC-IMS, GCxGC-TOFMS)

Gas chromatography (GC) is widely used for the analysis of volatile compounds like citral dimethyl acetal. scioninstruments.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, GC can effectively determine its purity, often specified to be ≥ 98%. synarome.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the detection capabilities of mass spectrometry. This combination allows for the identification and quantification of individual components in a sample. researchgate.net In the analysis of essential oils, GC-MS has been instrumental in identifying this compound as a component. itjfs.com For instance, a study on Amomum tsao-ko essential oils identified geranial dimethyl acetal (a synonym for this compound) as a main component, with concentrations ranging from 3.8% to 4.8%. mdpi.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is another advanced technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. This can be particularly useful for separating isomeric compounds. GC-IMS has been used to analyze the volatile organic compounds in essential oils, identifying numerous components, including terpenes and aldehydes. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers enhanced separation capacity and sensitivity, making it ideal for analyzing highly complex samples. nih.govmdpi.com This technique employs two different GC columns with distinct separation mechanisms, providing a much higher resolution than single-column GC. nih.gov GCxGC-TOFMS has been successfully applied to the analysis of complex aroma bouquets and endocrine-disrupting compounds in various matrices. mdpi.comgcms.cz While specific studies focusing solely on this compound using GCxGC-TOFMS are not prevalent, the technique's power in resolving complex mixtures suggests its high potential for detailed characterization of this compound, especially in intricate fragrance or flavor formulations.

TechniqueApplication for this compoundKey Findings/Capabilities
GC Purity assessmentCan confirm purity levels of ≥ 98%. synarome.com
GC-MS Identification and quantification in complex mixturesIdentified as a component in various essential oils. itjfs.commdpi.com
GC-IMS Enhanced separation of volatile compoundsProvides an additional dimension of separation for complex samples. mdpi.com
GCxGC-TOFMS High-resolution separation of complex mixturesOffers superior separation power for intricate samples. nih.govmdpi.com

Optimization of Sample Preparation and Derivatization for Analysis

Effective sample preparation is crucial for accurate chromatographic analysis. chromatographyonline.com For this compound, which is relatively volatile and thermally stable, direct injection is often feasible. However, in certain analytical scenarios, derivatization can be employed to enhance detectability or improve chromatographic behavior. scioninstruments.comresearchgate.net

Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For instance, while this compound itself is an acetal, derivatization techniques are often used for its precursor, citral, or for other compounds in a complex matrix. Common derivatization reactions include silylation, acylation, and esterification, which can increase volatility and reduce polarity. scioninstruments.comresearchgate.net

In the context of analyzing this compound and its potential hydrolysis product, citral, sample preparation might involve extraction with a suitable solvent like ethanol. coresta.org It is important to note that the acidic nature of some chromatographic columns can cause the hydrolysis of acetals. coresta.org To prevent this, a small amount of a basic substance, such as ammonia (B1221849) or triethylamine (B128534), can be added to the mobile phase in high-performance liquid chromatography (HPLC) analysis. coresta.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of an acetal, such as this compound, will show characteristic absorption bands. The infrared spectra of acetals typically exhibit strong bands in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether linkages. usim.edu.my The absence of a strong carbonyl (C=O) peak, which would be prominent in its precursor citral, confirms the formation of the acetal. researchgate.netresearchgate.net Vapor phase IR spectra for this compound are also available in spectral databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural assignment. Both ¹H NMR and ¹³C NMR spectra are crucial for the characterization of this compound. nih.gov

In the ¹H NMR spectrum of an acetal, a characteristic signal for the proton on the acetal carbon (HC(OR)₂) typically appears as a doublet in the range of 4.3-4.8 ppm. usim.edu.my The specific chemical shifts and coupling patterns of the various protons in the this compound molecule provide a unique fingerprint for its structure. google.comresearchgate.net

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shift of the acetal carbon is a key diagnostic peak. Spectral data for both ¹H and ¹³C NMR of this compound are available in public databases like PubChem. nih.gov

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. tandfonline.com This allows for the confident identification of this compound by providing its exact mass. The molecular formula of this compound is C₁₂H₂₂O₂, with a calculated molecular weight of approximately 198.30 g/mol . synarome.comnih.gov

Quantitative Analysis in Complex Chemical Matrices

The quantitative analysis of this compound in complex chemical matrices, such as cosmetics, food products, and fragrances, presents significant analytical challenges. The inherent instability of the acetal, particularly its susceptibility to hydrolysis back to citral in acidic environments, necessitates the development of specialized analytical methods to ensure accurate quantification. coresta.org The complexity of the sample matrix itself, which often contains a multitude of other volatile and non-volatile compounds, can cause interference and affect the accuracy of the results. researchgate.net Consequently, robust methodologies combining efficient sample preparation with sensitive and selective detection techniques are required.

Key among the techniques employed for the quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). coresta.orgjfda-online.com The choice of method is heavily dependent on the nature of the matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of this compound; however, standard reversed-phase HPLC methods can be problematic. Research has shown that the silica (B1680970) substrates used in many common reversed-phase columns are acidic enough to cause the rapid hydrolysis of this compound during the analysis, making an accurate determination of the intact acetal impossible. coresta.org

To overcome this on-column degradation, a modified HPLC method has been developed. This method involves the incorporation of a basic substance into the mobile phase to prevent hydrolysis. coresta.org By evaluating bases like ammonia or triethylamine in the aqueous portion of the mobile phase, analysts can successfully quantify both the remaining this compound and the citral formed from its degradation over time. coresta.org An isocratic HPLC method using an ODS-Hypersil column and a mobile phase of acetonitrile (B52724) and aqueous ammonia has proven effective. coresta.org

The following table summarizes the optimized HPLC conditions for the simultaneous analysis of this compound and citral.

Table 1: Optimized HPLC Conditions for this compound (CDA) Analysis An interactive data table summarizing the specific parameters used for the successful quantification of CDA and its hydrolysis product, citral, in a complex matrix.

Parameter Condition
Column ODS-Hypersil
Mobile Phase 60:40 Acetonitrile : Deionized Water with 5mM Ammonium Hydroxide
Flow Rate 1 mL/min
Column Temperature 46°C
Detector UV-Diode Array Detector (DAD)
Wavelength (CDA) 210 nm
Wavelength (Citral) 241 nm
Retention Time (Citral E/Z) 2.8 - 3.0 min
Retention Time (CDA E/Z) 5.1 min (as a single peak)

Data sourced from Schickedantz, P. D., & Reid, J. R. (1995). ANALYSIS OF this compound AND OTHER ACETALS BY HPLC. coresta.org

Research utilizing this method demonstrated the instability of this compound in certain product formulations over time. For instance, a cigarette filter plasticizer containing this compound was analyzed after extended periods of aging, showing a significant decrease in the acetal concentration and a corresponding increase in its hydrolysis product, citral. coresta.org

Table 2: Stability of this compound in an Aged Plasticizer Matrix An interactive data table presenting quantitative findings on the degradation of this compound over time.

Aging Period This compound (%) Citral (%)
7 Months 5.0% 1.0%
34 Months 0.0% 3.1%

Data sourced from Schickedantz, P. D., & Reid, J. R. (1995). coresta.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a widely used and highly effective technique for the quantitative analysis of volatile and semi-volatile compounds, including acetals, in complex matrices like essential oils and cosmetics. jfda-online.commdpi.com The method offers excellent separation efficiency and highly selective and sensitive detection, allowing for the identification and quantification of individual components even in intricate mixtures.

The quantitative analysis of a compound structurally similar to this compound, (E)-cinnamaldehyde dimethyl acetal, in the volatile oil of Cinnamomi ramulus–Zingiberis rhizoma recens highlights the importance of the sample extraction method. mdpi.com Studies comparing steam distillation (SD), alcohol distillation (AD), and supercritical fluid extraction (SFE) found that the extraction technique significantly influenced the relative content of the target acetal in the final extract. mdpi.com

Table 3: Effect of Extraction Method on the Relative Content of (E)-Cinnamaldehyde Dimethyl Acetal An interactive data table showing how different extraction techniques impact the measured concentration of a related acetal in a natural product matrix.

Extraction Method Relative Content (%)
Steam Distillation (SD) High
Alcohol Distillation (AD) High
Supercritical Fluid Extraction (SFE) Low

Data interpreted from a study by Wang, et al. (2021), which showed that the content of (E)-cinnamaldehyde dimethyl acetal in SD and AD groups was significantly higher than in the SFE group. mdpi.com

For cosmetic products, quantitative methods often involve a liquid-liquid extraction step to isolate the fragrance components from the sample matrix (e.g., cream, lotion, shampoo) before GC-MS analysis. jfda-online.com The optimization of GC parameters, such as the oven temperature program and carrier gas flow rate, is critical for achieving good chromatographic separation of the target analytes from other matrix components. jfda-online.comrjstonline.com Advanced techniques such as headspace solid-phase microextraction (HS-SPME) coupled with multidimensional gas chromatography (MDGC-MS) have also been employed for the analysis of volatile compounds in extremely complex matrices like wine, demonstrating the continuous evolution of methods to overcome matrix effects and improve quantification accuracy. researchgate.net

Environmental Fate and Transformation Pathways of Citral Dimethyl Acetal

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For citral (B94496) dimethyl acetal (B89532), the primary abiotic pathways are hydrolysis and photodegradation.

Detailed Hydrolytic Degradation Pathways in Environmental Compartments

Hydrolysis is a significant transformation pathway for acetals in aqueous environments. Citral dimethyl acetal is susceptible to acid-catalyzed hydrolysis, which breaks the acetal bond to yield its parent aldehyde, citral, and the corresponding alcohol, methanol (B129727). inchem.orgeuropa.eu

The reaction proceeds as follows: 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene (this compound) + H₂O ⇌ 3,7-Dimethylocta-2,6-dienal (Citral) + 2 CH₃OH (Methanol)

The rate of this hydrolysis is highly dependent on the pH of the surrounding medium. industrialchemicals.gov.au In acidic conditions, such as those found in some industrial wastewater or specific environmental niches, the degradation is rapid. industrialchemicals.gov.au However, at the near-neutral pH (pH 7) typical of most environmental waters, the hydrolysis process is significantly slower. industrialchemicals.gov.auoecd.org

Table 1: Hydrolysis Half-life of Citral (Primary Degradation Product) at 25°C

Isomer Half-life at pH 4 Half-life at pH 7 Half-life at pH 9
Geranial (trans-citral) 9.81 days 106 days 22.8 days
Neral (B7780846) (cis-citral) 9.54 days 230 days 30.1 days

Source: OECD SIDS oecd.org

Photodegradation Mechanisms and Products

Direct photodegradation data for this compound is limited. However, its primary hydrolytic product, citral, is known to be unstable when exposed to light. researchgate.netresearchgate.net Photodegradation of citral can proceed through various reactions, including oxidation and cyclization, leading to a loss of its characteristic lemon scent and the formation of off-flavor compounds. researchgate.netresearchgate.net

Under acidic aqueous conditions, exposure to light can catalyze the degradation of citral into several products. researchgate.net Key identified photodegradation products of citral include p-cymene (B1678584) and 4-(2-hydroxy-2-propyl)benzaldehyde. researchgate.net The formation of these compounds indicates that complex radical pathways and rearrangement reactions occur, significantly altering the chemical nature of the original substance. researchgate.netethz.ch

Biotic Degradation Studies

Biotic degradation involves the breakdown of compounds by microorganisms. The biodegradability of this compound is a key factor in its environmental persistence.

Aerobic and Anaerobic Biodegradation Potential

There is conflicting information regarding the biodegradability of this compound. While some industry data sheets have classified it as non-biodegradable or not readily biodegradable industrialchemicals.gov.auiff.com, other sources describe it as ultimately biodegradable. specialchem.com This discrepancy may relate to the initial stability of the acetal. The hydrolysis of the acetal to citral and methanol is a crucial first step, as these breakdown products are more amenable to microbial attack.

Citral itself is classified as readily biodegradable under aerobic conditions, with studies showing high levels of degradation (92%) over 28 days in standard tests (OECD 301C). oecd.org This suggests that once hydrolysis occurs, the resultant citral is unlikely to persist in aerobic environments.

Information on anaerobic biodegradation is less specific. However, the fundamental components are susceptible to anaerobic breakdown. The general process of anaerobic cometabolic bioremediation can degrade a wide range of organic compounds. clu-in.org The hydration of double bonds is a key mechanism in the anaerobic metabolism of similar isoprenoid alkenes by bacterial communities, suggesting a potential pathway for citral degradation in anoxic sediments. researchgate.net

Identification of Microbial Metabolites (excluding human metabolism)

Direct studies identifying microbial metabolites of this compound are not widely available. However, the metabolic fate can be inferred from its hydrolysis products. The primary hydrolysis product, citral, is metabolized by microorganisms through oxidative pathways. oecd.org

Under aqueous conditions, citral can be transformed into geranic acid and 6-methyl-5-heptene-2-one. oecd.org Further microbial action on citral can lead to a mixture of diacids and hydroxyacids resulting from oxidation and hydration of the double bonds. inchem.org In anaerobic environments, the hydration of alkenes is a confirmed metabolic pathway for structurally related compounds, which would lead to the formation of various alcohols and ketones from citral. researchgate.net

Environmental Distribution and Partitioning Models

Once released into the environment, this compound is expected to be distributed among various environmental compartments, including air, water, soil, and sediment. industrialchemicals.gov.au Its partitioning behavior can be predicted using physicochemical properties and fugacity models.

The Log P (octanol-water partition coefficient) for this compound is reported to be between 3.6 and 3.82, indicating a tendency to partition from water into organic phases like soil organic carbon and sediment. iff.comsynarome.com Its vapor pressure suggests a moderate potential for volatilization from water surfaces into the atmosphere. iff.comsynarome.com

Table 2: Physicochemical Properties and Partitioning Indicators for this compound

Property Value Implication for Partitioning
Molecular Weight 198.30 g/mol nih.gov Influences diffusion and transport rates.
Log P (Kow) 3.6 - 3.82 iff.comsynarome.com Moderate potential for bioaccumulation and sorption to soil/sediment.
Vapor Pressure 0.062 - 0.093 mmHg @ 23-25°C iff.comsynarome.com Moderate volatility; will partition to the air compartment.

| Water Solubility | Insoluble in water nih.gov | Low mobility in aqueous systems; favors partitioning to other phases. |

Fugacity models, such as the Level III Mackay model, can predict the ultimate distribution of a chemical. While a specific model for this compound is not published, a model for its primary degradation product, citral, is available. This model shows that citral is unlikely to move between environmental compartments once released. oecd.org For instance, if released into water, it predominantly remains in the water, with very little partitioning to air, soil, or sediment. oecd.org This suggests that the environmental fate of the degradation products will be highly dependent on the initial compartment of release.

Table 3: Predicted Environmental Distribution of Citral (Fugacity Model Level III)

Release Compartment % in Air % in Water % in Soil % in Sediment
Air 99.9 < 0.1 < 0.1 < 0.1
Water < 0.1 99.4 < 0.1 0.5
Soil < 0.1 < 0.1 99.9 < 0.1

Source: OECD SIDS oecd.org

Computational and Theoretical Chemistry Studies of Citral Dimethyl Acetal

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. While specific DFT studies exclusively focused on citral (B94496) dimethyl acetal (B89532) are not widely available in publicly accessible literature, the principles of such analyses can be applied to understand its characteristics.

DFT calculations would typically begin with the optimization of the molecular geometry of citral dimethyl acetal to find its most stable conformation. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, which exists as a mixture of (E) and (Z) isomers (geranial dimethyl acetal and neral (B7780846) dimethyl acetal, respectively), separate calculations for each isomer would be necessary to understand their relative stabilities and conformational preferences. nih.gov

Key parameters that would be obtained from DFT calculations include:

Optimized Geometry: The precise 3D coordinates of each atom in the lowest energy state.

Electronic Energy and Gibbs Free Energy: These values help in determining the thermodynamic stability of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These maps reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how it will interact with other molecules.

In related compounds, such as citral, computational studies have been performed to understand its properties. chemsrc.com For this compound, similar calculations would provide a foundational understanding of its intrinsic molecular properties.

Table 1: Predicted Parameters from a Hypothetical DFT Study of (E)-Citral Dimethyl Acetal

ParameterPredicted Value/DescriptionSignificance
Optimized Geometry Non-planar structure with specific bond lengths and angles for the acetal and alkene groups.Determines the molecule's shape and steric properties.
HOMO Energy Relatively high, localized on the C=C double bonds.Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low, with contributions from the C=C π* orbitals.Indicates potential for nucleophilic addition reactions.
HOMO-LUMO Gap Moderate gap.Suggests moderate kinetic stability.
MEP Map Negative potential around the oxygen atoms of the acetal group; positive potential near the hydrogen atoms.Predicts sites for hydrogen bonding and electrostatic interactions.

This table is illustrative and based on general principles of DFT applied to similar molecules, as specific research data for this compound is not available.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and the transition states that connect them. For this compound, a key reaction of interest is its hydrolysis back to citral and methanol (B129727), which is relevant to its stability in aqueous and acidic environments. inchem.org

The mechanism of acetal hydrolysis generally proceeds via protonation of one of the oxygen atoms, followed by the loss of an alcohol molecule (methanol in this case) to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate then reacts with water, and subsequent deprotonation yields the aldehyde (citral) and a second molecule of methanol.

Computational modeling of this pathway for this compound would involve:

Locating Stationary Points: Calculating the structures and energies of the reactant (this compound and a hydronium ion), intermediates (protonated acetal, oxocarbenium ion), and products (citral, methanol, and water).

Identifying Transition States: For each step in the reaction, the transition state structure and its energy would be calculated. The transition state represents the highest energy point along the reaction coordinate for that step.

Calculating Activation Energies: The energy difference between the reactants and each transition state gives the activation energy for that step, which is a key determinant of the reaction rate.

Constructing a Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products provides a visual representation of the reaction mechanism, including the relative energies of all intermediates and transition states.

While specific computational studies on the reaction pathways of this compound are not readily found, research on the acetalization of citral with other alcohols, like ethanol, provides a basis for understanding the reverse reaction. These studies confirm the stepwise nature of the reaction involving a hemiacetal intermediate.

Prediction of Chemical Reactivity and Stability through Molecular Dynamics

Molecular Dynamics (MD) simulations can predict the dynamic behavior of molecules over time, providing insights into their reactivity and stability in different environments. An MD simulation of this compound, typically in a solvent like water or an oil phase, would track the positions and velocities of all atoms in the system based on a force field.

From MD simulations, one can analyze:

Conformational Dynamics: How the molecule flexes, bends, and rotates over time. This can reveal the most populated conformations and the energy barriers between them.

Solvent Interactions: The simulations can show how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding). For this compound, this would be important for understanding its solubility.

Stability in Different Media: By running simulations under various conditions (e.g., different pH, temperature), one can observe the propensity for reactions like hydrolysis. For instance, in an acidic aqueous environment, the simulation might show the initial steps of the hydrolysis reaction.

Studies on other terpenoids have used MD simulations to investigate their interactions with biological membranes and their potential for cellular uptake. fbtjournal.com Similar simulations for this compound could be valuable in the context of its use in food and consumer products to understand its behavior at interfaces.

Development of Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For a series of related compounds, a QSPR model can be developed to predict properties without the need for experimental measurements.

In the context of flavor and fragrance compounds, QSPR models are often used to predict properties like:

Boiling Point and Vapor Pressure: Important for volatility and aroma release. iff.com

Solubility: Affects how the compound behaves in different food matrices or product formulations.

Partition Coefficients (e.g., log P): Describes the distribution of a compound between an oily and an aqueous phase, which is critical for flavor perception and stability. iff.com

Sensory Thresholds: Correlating molecular descriptors with the concentration at which a compound can be detected by taste or smell.

To develop a QSPR model that includes this compound, one would need a dataset of various acetals and related flavor compounds with experimentally measured values for the property of interest. A large number of molecular descriptors (representing electronic, steric, topological, and other features) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find the best correlation between a subset of these descriptors and the property. conicet.gov.ar

While a specific QSPR study centered on this compound is not available, broader studies on flavor compounds have successfully used this approach to model and predict key attributes. conicet.gov.arresearchgate.net

Emerging Research Areas and Future Perspectives

Innovation in Sustainable Synthetic Routes and Catalytic Systems

The traditional synthesis of citral (B94496) dimethyl acetal (B89532) involves the acid-catalyzed acetalization of citral with methanol (B129727). While effective, this method often relies on corrosive mineral acids like sulfuric acid or p-toluenesulfonic acid. Current research is focused on developing more sustainable and environmentally friendly synthetic routes.

A key area of innovation is the use of solid acid catalysts, which offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.com Researchers are exploring a variety of materials, including:

Heteropolyacids (HPAs): These are strong acids that can be immobilized on supports like mesoporous silica (B1680970) (e.g., KIT-6), demonstrating high catalytic activity and stability in the acetalization of glycerol (B35011) with citral, a related reaction. mdpi.com

Zeolites and Mesostructured Silica: These materials provide a high surface area and tunable acidity, making them promising candidates for efficient and selective acetalization. mdpi.com

Functionalized Natural Materials: Modified natural resources, such as citric acid-functionalized coffee grounds, are being investigated as low-cost, "ecocatalysts". mdpi.com

Resin-Based Catalysts: Strong acidic sulfonic acid resins have shown good conversion rates and the benefit of reusability in the synthesis of related acetals.

Beyond catalyst development, innovations in reaction conditions and solvent systems are also being pursued. The use of greener solvents, such as cyclopentyl methyl ether, in combination with novel catalyst systems, aims to create low-impact acetalization reactions. ymerdigital.com Furthermore, techniques like flow chemistry are being evaluated to intensify the production process of related acetals, potentially offering higher efficiency and better control. ymerdigital.com

The table below summarizes some of the innovative catalytic systems being explored for acetal synthesis.

Catalyst TypeSupport MaterialKey Advantages
Heteropolyacids (HPAs)KIT-6 (Mesoporous Silica)High acidity, good stability, reusable. mdpi.com
Sulfonic Acid Resin-Reusable, milder reaction conditions.
Citric AcidCoffee GroundsLow-cost, sustainable, "ecocatalyst". mdpi.com
Natural Kaolin-Cost-effective, eco-friendly, scalable. ymerdigital.com

These advancements point towards a future where the production of citral dimethyl acetal is not only efficient but also aligns with the principles of green chemistry.

Exploration of Novel Chemical Reactivity and Transformations

This compound's structure, featuring a protected aldehyde and two carbon-carbon double bonds, offers a platform for a variety of chemical transformations. While hydrolysis back to citral and methanol is a well-known reaction, current research is exploring more novel reactivity.

The acetal group can be a target for substitution reactions, allowing for the introduction of different functional groups. For instance, this compound can serve as a precursor in the synthesis of other derivatives, such as citral dibornyl acetal, through a distillation reaction with borneol in the presence of a catalyst. google.com This highlights its utility as a building block in the creation of new molecules with potentially unique properties. google.comchemimpex.com

The double bonds within the this compound structure also present opportunities for reactions such as oxidation and reduction, which could lead to corresponding aldehydes, carboxylic acids, or alcohols, although this is more generally studied for related acetals. The selective hydrogenation of the carbon-carbon double bonds while preserving the acetal functionality is a significant challenge due to the thermodynamic and kinetic favorability of C=C bond hydrogenation. mdpi.com Achieving selective hydrogenation of one double bond over the other, or of the C=O bond in the parent citral, is a major focus in catalysis research and could open pathways to new derivatives from acetal precursors. mdpi.com

Future research will likely focus on cascade reactions, where multiple transformations occur in a single pot, leveraging the different reactive sites within the molecule. The development of chemoselective catalysts will be crucial to control these complex reactions and synthesize a wider range of valuable compounds from this compound.

Advancements in Analytical and Monitoring Methodologies

Accurate and efficient analysis of this compound and its related compounds is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a primary technique used for its analysis. coresta.org However, a significant challenge in the HPLC analysis of this compound is its susceptibility to hydrolysis back to citral on the acidic silica-based columns commonly used in reversed-phase chromatography. coresta.org

Recent advancements have addressed this issue by incorporating a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine (B128534), into the mobile phase. coresta.org This effectively inhibits the on-column hydrolysis, allowing for the simultaneous and accurate quantification of both the acetal and its potential aldehyde degradant. coresta.org

Further research is being conducted to evaluate the extent of acetal hydrolysis on different types of HPLC columns to optimize analytical methods. coresta.org Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis and identification of this compound and its isomers. researchgate.netbmrat.com

For real-time monitoring of acetalization reactions, in-situ spectroscopic techniques are being explored. For example, in-situ Infrared (IR) spectroscopy could be used to track the formation of the acetal and the consumption of the starting materials in real-time, providing valuable kinetic data for process optimization.

The table below outlines some advanced analytical techniques and their applications in the study of this compound.

Analytical TechniqueApplicationKey Findings/Advantages
HPLC with basic modifierQuantification of this compound and citralPrevents on-column hydrolysis, allowing for accurate simultaneous analysis. coresta.org
GC-MSIdentification and quantificationProvides detailed information on isomers and purity. bmrat.com
In-situ IR SpectroscopyReal-time reaction monitoringEnables kinetic studies and process optimization.

Future developments in analytical methodologies will likely focus on faster, more sensitive, and field-deployable techniques for the analysis of this compound in various matrices.

Theoretical Insights into Chemical Behavior and Rational Design

Theoretical and computational chemistry are providing unprecedented insights into the behavior of this compound and guiding the rational design of new derivatives and catalysts. Density Functional Theory (DFT) calculations, for example, can be used to model the electron density distribution within the molecule. This information is valuable for predicting the regioselectivity of reactions, such as Diels-Alder, and understanding the relative reactivity of the different functional groups.

Computational studies can also elucidate the mechanism of acetal formation and hydrolysis. By modeling the reaction pathway, including the formation of the hemiacetal intermediate and the subsequent steps, researchers can gain a deeper understanding of the factors that influence reaction rates and equilibrium. This knowledge is instrumental in designing more efficient catalytic systems.

Furthermore, theoretical calculations can predict the physical and chemical properties of novel, yet-to-be-synthesized derivatives of this compound. This in-silico screening approach can help prioritize synthetic targets with desired characteristics, such as enhanced stability, specific olfactory properties, or biological activity. For instance, the differences in volatility and solubility between this compound and citral diethyl acetal can be understood and predicted through computational models.

The future of research in this area will involve a closer integration of computational modeling and experimental work. This synergistic approach will accelerate the discovery and development of new catalysts, novel chemical transformations, and advanced materials derived from this compound.

Q & A

Q. What are the standard methods for synthesizing citral dimethyl acetal, and how can researchers optimize reaction conditions?

this compound is typically synthesized via acid-catalyzed acetalization of citral (a mixture of geranial and neral) with methanol. Key parameters include temperature control (20–40°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants. Researchers should monitor reaction progress using GC-MS or NMR to identify intermediates and optimize yield. For example, excess methanol can shift equilibrium toward acetal formation, while inert atmospheres minimize oxidation .

Q. How can the purity and structural identity of this compound be validated in laboratory settings?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for purity assessment, with retention indices and spectral libraries (e.g., NIST) used for confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation, particularly distinguishing between cis/trans isomers (e.g., neral vs. geranial dimethyl acetal). Calibration against certified reference materials ensures accuracy .

Q. What are the primary applications of this compound in non-commercial research contexts?

Beyond fragrance formulations, it serves as a stabilizing agent for labile aldehydes in synthetic chemistry and as a precursor for flavor-related intermediates. Its low volatility and hydrolytic stability make it suitable for controlled-release studies in drug delivery systems or agrochemical research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GC-MS data for this compound isomers?

Discrepancies often arise from column selection (polar vs. non-polar) or isomer co-elution. To address this:

  • Use chiral columns or derivatization techniques to separate cis/trans isomers.
  • Cross-validate with retention indices from authoritative databases (e.g., NIST Chemistry WebBook).
  • Perform isotopic labeling or tandem MS (MS/MS) for fragmentation pattern analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-disciplinary applications?

  • Kinetic Studies: Monitor hydrolysis rates under varying pH and temperature to model stability in biological or environmental systems.
  • Computational Modeling: Use density functional theory (DFT) to predict reaction pathways with aldehydes or ketones.
  • Safety Protocols: Adhere to dermal sensitization guidelines (e.g., IFRA standards for structurally related acetals) when handling lab-scale quantities .

Q. How can this compound’s role in natural product biosynthesis be investigated using metabolomics approaches?

  • Targeted Metabolomics: Employ LC-MS/MS with multiple reaction monitoring (MRM) to quantify citral derivatives in plant extracts (e.g., Lippia alba chemotypes).
  • Isotope Tracing: Feed ¹³C-labeled precursors to track acetal formation in vivo.
  • Enzyme Assays: Isolate candidate enzymes (e.g., alcohol dehydrogenases) to reconstruct biosynthetic pathways in vitro .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Quality Control: Implement in-process analytics (e.g., inline FTIR) to monitor reaction progress.
  • Standardized Protocols: Document catalyst purity, solvent drying methods, and exclusion of moisture.
  • Data Sharing: Publish detailed synthetic procedures and raw spectral data in supplementary materials to enable replication .

Methodological Guidance

Q. How should researchers structure a manuscript reporting novel findings on this compound?

  • Introduction: Highlight gaps in acetal stabilization mechanisms or isomer-specific bioactivity.
  • Methods: Specify equipment (e.g., Agilent GC-MS model), software (e.g., AMDIS for deconvolution), and statistical tests (e.g., ANOVA for batch comparisons).
  • Discussion: Contrast results with prior studies on related acetals (e.g., benzaldehyde dimethyl acetal) to contextualize significance .

Q. What ethical and safety frameworks apply to this compound research involving biological systems?

  • Toxicity Screening: Conduct Ames tests or in vitro cytotoxicity assays before in vivo studies.
  • Ethical Compliance: Align with institutional review boards (IRBs) for studies involving human cell lines or animal models.
  • Data Integrity: Disclose conflicts of interest and funding sources transparently .

Data Analysis and Reporting

Q. How can researchers address anomalous data in this compound stability studies?

  • Root-Cause Analysis: Check for contaminants (e.g., residual acid catalysts) via LC-MS.
  • Control Experiments: Compare degradation rates in dark vs. light-exposed conditions.
  • Peer Review: Share raw datasets with collaborators to identify overlooked variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.